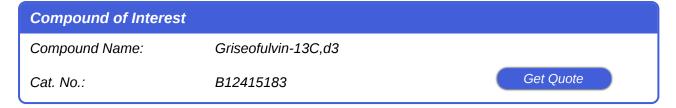


# Griseofulvin-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Griseofulvin-13C,d3**. **Griseofulvin-13C,d3** is a stable isotope-labeled internal standard essential for the accurate quantification of the antifungal drug Griseofulvin in complex biological matrices. Understanding its quality and purity is paramount for reliable and reproducible analytical results in preclinical and clinical research.

### **Certificate of Analysis: A Summary of Quality**

A Certificate of Analysis (CoA) for **Griseofulvin-13C,d3** is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of the compound. The following tables summarize the typical quantitative data found on a CoA for this internal standard.

#### **Table 1: General Information**



Parameter	Specification	
Product Name	Griseofulvin-13C,d3	
CAS Number	1329612-29-4	
Molecular Formula	C <sub>16</sub> <sup>13</sup> CH <sub>14</sub> D <sub>3</sub> ClO <sub>6</sub>	
Molecular Weight	356.78 g/mol	
Appearance	White to Off-White Solid	
Solubility	Soluble in DMSO, Methanol	

**Table 2: Analytical Data** 

Analysis	Specification	Result
Chemical Purity (HPLC)	≥98%	99.5%
Isotopic Enrichment (Mass Spec)	≥99 atom % <sup>13</sup> C; ≥99 atom % D	Conforms
Mass Spectrum	Conforms to structure	Conforms
¹H NMR	Conforms to structure	Conforms
Residual Solvents (GC-HS)	≤0.5%	0.1%
Water Content (Karl Fischer)	≤1.0%	0.2%

### **Experimental Protocols**

The analytical data presented in the CoA is generated through a series of rigorous experimental protocols. The following sections detail the methodologies for the key experiments.

## Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Griseofulvin-13C,d3** is determined using a reversed-phase HPLC method.



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 295 nm.
- Injection Volume: 10 μL.
- Quantification: The purity is calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

### Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of **Griseofulvin-13C,d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Data Acquisition: Full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.
- Analysis: The measured monoisotopic mass is compared to the theoretical mass of Griseofulvin-13C,d3. The isotopic distribution is analyzed to confirm the incorporation of one <sup>13</sup>C atom and three deuterium atoms.

### Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

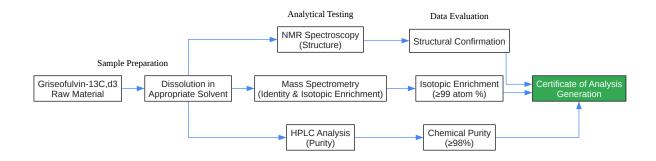
<sup>1</sup>H NMR spectroscopy is used to confirm the chemical structure of **Griseofulvin-13C,d3**.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterated Chloroform (CDCl<sub>3</sub>).
- Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum of Griseofulvin. The absence of a proton signal at the position of deuteration and the presence of a singlet for the methoxy group containing the <sup>13</sup>C atom confirm the isotopic labeling.

### **Visualizing the Workflow**

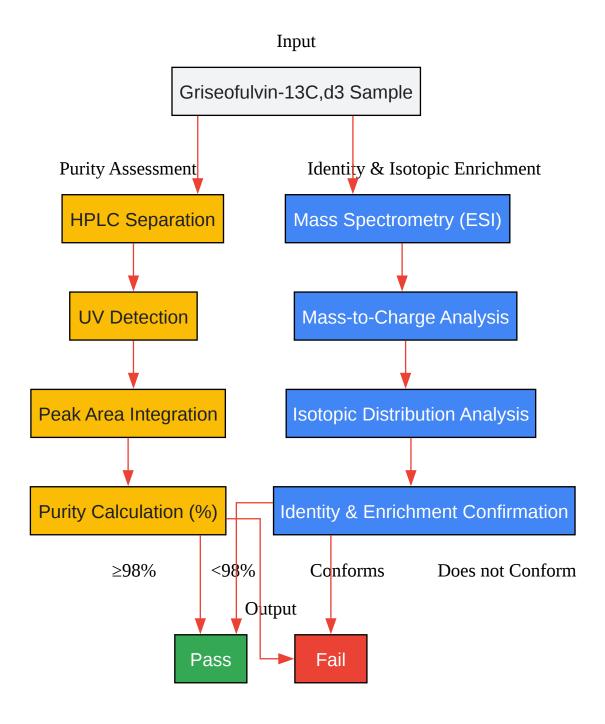
The following diagrams illustrate the logical flow of the analytical testing process for **Griseofulvin-13C,d3**.



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Caption: Analytical Workflow for **Griseofulvin-13C,d3** Quality Control.





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Caption: Decision Pathway for **Griseofulvin-13C,d3** Batch Release.

To cite this document: BenchChem. [Griseofulvin-13C,d3: A Technical Guide to its Certificate
of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415183#griseofulvin-13c-d3-certificate-of-analysisand-purity]



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